N-methyl-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-methyl-2-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . These suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-phenyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methylthiourea with α-bromoacetophenone under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 0-25°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, temperature around 0-25°C.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, temperature around 25-60°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use as a lead compound for the development of new drugs with anti-inflammatory, anticancer, or neuroprotective properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-thiazole-4-carboxamide: Lacks the N-methyl group, which may affect its biological activity and solubility.
N-methyl-2-phenyl-1,3-oxazole-4-carboxamide: Contains an oxygen atom instead of sulfur, which can alter its chemical reactivity and biological properties.
N-methyl-2-phenyl-1,3-thiazole-5-carboxamide: The carboxamide group is positioned differently, potentially affecting its interaction with molecular targets.
Uniqueness
N-methyl-2-phenyl-1,3-thiazole-4-carboxamide is unique due to the presence of both the N-methyl group and the thiazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-methyl-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-12-10(14)9-7-15-11(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNRBYFXPRNIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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